Cicaprost

Prostanoid Receptor Pharmacology Vascular Biology Signal Transduction

Cicaprost is the gold-standard IP receptor agonist for researchers who demand unambiguous data. Unlike iloprost—a mixed epimer with confounding EP1/EP3 off-target activity—cicaprost is a single, stereochemically pure entity delivering picomolar potency (EC50 0.23 nM) and exclusive IP selectivity. Its complete oral bioavailability and 115-minute human half-life simplify chronic in vivo studies without surgical implantation. When precise attribution of pharmacological effects to IP receptor activation is critical, cicaprost’s defined stereochemistry and robust stability ensure exceptional batch-to-batch reproducibility. Choose cicaprost to eliminate variability and generate translational data you can trust.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
CAS No. 95722-07-9
Cat. No. B3432103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicaprost
CAS95722-07-9
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
InChIInChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
InChIKeyARUGKOZUKWAXDS-SEWALLKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicaprost (CAS 95722-07-9): A Highly Selective and Stable Prostacyclin (IP) Receptor Agonist for Cardiovascular and Anti-Metastatic Research


Cicaprost (CAS 95722-07-9) is a synthetic carbacyclin analogue of prostacyclin (PGI2) designed for enhanced chemical and metabolic stability [1]. As a chemically defined single entity, it serves as the preferred agonist for characterizing prostanoid IP receptors due to its exceptional potency and selectivity profile, distinguishing it from other prostacyclin analogues like iloprost which exist as epimeric mixtures and exhibit broader receptor activation [2][3].

Why Generic Substitution Fails: Critical Differentiation of Cicaprost from Other Prostacyclin Analogs in Assay Outcomes


Simply substituting a generic prostacyclin analog can critically alter experimental outcomes due to profound differences in receptor selectivity and functional profiles. For example, while cicaprost is a highly selective IP receptor agonist, iloprost and treprostinil exhibit significant off-target activity at EP1 and EP3 receptors, which can directly oppose IP-mediated relaxation or confound anti-proliferative assays [1][2]. Furthermore, cicaprost is a single, stereochemically pure entity, whereas the widely used analog iloprost is a mixture of C16 epimers, introducing potential variability in activity and batch-to-batch consistency [3]. The quantitative evidence presented below demonstrates exactly where cicaprost's unique properties—superior IP selectivity, defined stereochemistry, and robust stability—translate into distinct, measurable performance differences that are critical for precise research and development.

Quantitative Evidence Guide: Head-to-Head Comparison of Cicaprost vs. Key Prostacyclin Analogues


Superior IP Receptor Selectivity: Cicaprost vs. Iloprost and Treprostinil

Cicaprost exhibits the highest selectivity for the prostanoid IP receptor among clinically relevant prostacyclin analogs. In a functional study using rat tail artery, the IP receptor antagonist RO1138452 reduced the maximum vasorelaxant response to cicaprost by 51%, whereas the same antagonist reduced the response to iloprost by 66% and to treprostinil by only 37% [1]. This indicates that iloprost's relaxant effect is more dependent on IP receptors but also more compromised by non-IP receptor activity, while treprostinil's action is largely mediated through non-IP mechanisms, consistent with its known EP2 agonist activity [1][2].

Prostanoid Receptor Pharmacology Vascular Biology Signal Transduction

Comparative Vasorelaxant Potency on Human Pulmonary Artery

In isolated human pulmonary artery preparations, cicaprost demonstrates superior relaxant potency compared to several other prostacyclin analogs. The ranking of relaxant potencies (IC50) was: TEI-9063 ≥ cicaprost > iloprost > prostacyclin > taprostene > benzodioxane prostacyclin > TEI-3356 [1]. Specifically, cicaprost relaxed vessels precontracted with phenylephrine with an IC50 of ~0.6 nM, whereas iloprost was less potent, and taprostene was significantly weaker [1].

Pulmonary Hypertension Vascular Smooth Muscle Receptor Pharmacology

Neuronal Potency: Cicaprost vs. Iloprost, Taprostene, and Carbacyclin on Rat Vagus Nerve

Cicaprost exhibits exceptional potency on neuronal IP1 receptors, far exceeding that of its structural analogs. In rat isolated vagus nerve preparations, cicaprost depolarized the nerve with an EC50 of 0.23 nM [1]. This potency was 7.9-fold greater than iloprost, 66-fold greater than taprostene, and 81-fold greater than carbacyclin [1].

Neuropharmacology IP1 Receptors Neuronal Assays

Metabolic Stability and Oral Bioavailability in Humans

Cicaprost demonstrates remarkable metabolic stability and oral bioavailability, key attributes for an effective therapeutic agent or research tool. In a human pharmacokinetic study, cicaprost exhibited an absolute oral bioavailability of virtually 100% following a 7.6 µg dose [1]. Radiochromatography confirmed that cicaprost was metabolically stable in plasma and urine, with the majority of the dose excreted unchanged [1]. The terminal plasma half-life after oral administration was 115 ± 30 minutes, which is prolonged compared to the endogenous ligand prostacyclin (half-life of seconds to minutes) and provides a practical window for in vivo experimentation [1].

Pharmacokinetics Drug Metabolism Oral Bioavailability

Differential EP4 Agonist Activity Across Species

Cicaprost exhibits species-dependent partial agonist activity at the EP4 receptor. Binding studies on human recombinant receptors showed a Ki of 44 nM for the EP4 subtype [1]. This contrasts sharply with the mouse recombinant EP4 receptor, where cicaprost binding was minimal (Ki >10,000 nM) [1]. This differential activity highlights the importance of species selection in experimental design and underscores why cicaprost is the preferred reference agonist for characterizing species-specific IP/EP4 interplay.

Receptor Selectivity Species Differences EP4 Receptors

Procurement-Driven Application Scenarios: When Cicaprost is the Superior Choice Over Analogs


Scenario 1: Characterizing Pure IP Receptor Function in Complex Tissues

In experiments where precise attribution of an effect to IP receptor activation is paramount—such as studies involving vascular or neuronal tissues where confounding EP1/EP3 agonism can mask or oppose IP-mediated responses—cicaprost is the only reliable choice. Its high selectivity ensures that antagonist studies (e.g., using RO1138452) yield unambiguous results, avoiding the mixed signaling encountered with iloprost or treprostinil. [1]

Scenario 2: Establishing a High-Potency Baseline for Novel Prostacyclin Mimetic Screening

Cicaprost's picomolar potency (e.g., EC50 = 0.23 nM on vagus nerve) makes it the gold standard positive control for high-throughput screens of new IP receptor agonists. Its potency ensures that even weakly active compounds can be benchmarked against a robust and reproducible maximal effect, which is critical for determining intrinsic activity and structure-activity relationships (SAR). [2]

Scenario 3: Oral Dosing in Long-Term In Vivo Studies of Cardiovascular or Anti-Metastatic Effects

For chronic in vivo studies requiring sustained IP receptor activation without surgical implantation of osmotic pumps, cicaprost's complete oral bioavailability and prolonged half-life (115 min in humans) offer a significant practical advantage. This simplifies experimental logistics and animal husbandry compared to continuous intravenous infusion of other prostacyclin analogs. [3]

Scenario 4: Studies Investigating Species-Specific Differences in Prostanoid Receptor Pharmacology

Cicaprost's well-documented, species-dependent activity at EP4 receptors (human Ki = 44 nM vs. mouse Ki > 10,000 nM) makes it an essential tool for comparative pharmacology. It serves as a calibrated reference point to identify and quantify species-specific nuances in receptor coupling and function, ensuring translational research findings are correctly interpreted. [4]

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